N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of an aminopropyl group attached to the benzamide structure, along with a propoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride typically involves the reaction of 2-propoxybenzoic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows the compound to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The propoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine
- 3-aminopropyltriethoxysilane
- N-(3-aminopropyl)morpholine
Uniqueness
N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of solubility, stability, and specificity for certain molecular targets.
Properties
CAS No. |
78109-76-9 |
---|---|
Molecular Formula |
C13H21ClN2O2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-2-10-17-12-7-4-3-6-11(12)13(16)15-9-5-8-14;/h3-4,6-7H,2,5,8-10,14H2,1H3,(H,15,16);1H |
InChI Key |
MTBDIWSQOYNMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.